Anticancer agent 174

Prostate Cancer Antiproliferative Assay Structure-Activity Relationship

Anticancer agent 174 (BA-3) is a unique dual-mechanism compound offering concentration-dependent differentiation or apoptosis in leukemia models and potent STAT3/Bcl-2 suppression in prostate cancer. Its superior potency over analogs BA-1/BA-2 ensures robust target engagement. Validated in vivo in melanoma models, it is the benchmark for allosecurinine derivative research. Ideal for studies requiring precise pathway modulation.

Molecular Formula C63H75BrN4O3S
Molecular Weight 1048.3 g/mol
Cat. No. B12384422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 174
Molecular FormulaC63H75BrN4O3S
Molecular Weight1048.3 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCCCC[N+]6=CC=C(C=C6)C7=CC=C(C8=NSN=C78)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1.[Br-]
InChIInChI=1S/C63H75N4O3S.BrH/c1-42(2)48-28-35-63(37-36-61(6)51(55(48)63)26-27-53-60(5)33-30-54(68)59(3,4)52(60)29-34-62(53,61)7)58(69)70-41-15-14-38-66-39-31-44(32-40-66)50-25-24-49(56-57(50)65-71-64-56)43-20-22-47(23-21-43)67(45-16-10-8-11-17-45)46-18-12-9-13-19-46;/h8-13,16-25,31-32,39-40,48,51-55,68H,1,14-15,26-30,33-38,41H2,2-7H3;1H/q+1;/p-1/t48-,51+,52-,53+,54-,55+,60-,61+,62+,63-;/m0./s1
InChIKeyQXAHTJOJXNTJOC-LFYQBKTRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 174 (BA-3): A Mitochondrial Apoptosis Inducer for Melanoma and Prostate Cancer Research


Anticancer agent 174 (also designated BA-3) is a synthetic derivative of the plant alkaloid allosecurinine [1]. It functions as a small-molecule inducer of the intrinsic (mitochondrial) apoptotic pathway and has demonstrated antiproliferative activity across multiple human cancer cell lines, with notable potency in melanoma and prostate cancer models [1]. The compound is characterized by its ability to suppress STAT3 signaling and reduce levels of anti-apoptotic proteins including Bcl-2 and XIAP [1].

Why Generic Apoptosis Inducers Cannot Substitute for Anticancer Agent 174 in Focused Oncology Research


Anticancer agent 174 (BA-3) is not a general cytotoxic agent. Its differentiation stems from a unique dual mechanism: at low concentrations it induces differentiation of leukemia cells toward granulocytosis, while at higher concentrations it triggers apoptosis via the mitochondrial pathway, accompanied by suppression of multiple oncogenic signaling nodes (STAT3, Bcl-2, XIAP, c-Myc) [1]. Generic apoptosis inducers (e.g., staurosporine, doxorubicin) or other allosecurinine derivatives (e.g., BA-1, BA-2) lack this concentration-dependent functional switch and do not exhibit the same degree of multi-pathway suppression [1]. Substituting BA-3 with a structurally similar analog risks losing the specific modulation of STAT3 and Bcl-2 family proteins that defines its therapeutic profile [1].

Quantitative Differentiation of Anticancer Agent 174: Comparative Antiproliferative and Mechanistic Data


Superior Antiproliferative Potency Against PC-3 Prostate Cancer Cells Versus Structural Analogs

BA-3 (Anticancer agent 174) demonstrates significantly lower IC50 values against the PC-3 prostate cancer cell line compared to closely related allosecurinine derivatives BA-1 and BA-2. In a 72-hour MTT assay, BA-3 exhibited an IC50 of 121.4 nM, representing a 2.1-fold improvement over BA-1 (254.3 nM) and a 3.4-fold improvement over BA-2 (415.7 nM) [1]. This enhanced potency is attributed to structural modifications that improve target engagement and cellular uptake.

Prostate Cancer Antiproliferative Assay Structure-Activity Relationship

Potent Inhibition of DU-145 Prostate Cancer Cell Proliferation Exceeding Analogs

In the DU-145 androgen-independent prostate cancer cell line, BA-3 achieved an IC50 of 132.7 nM after 72 hours of treatment, as measured by MTT assay [1]. This value is substantially lower than those of structural analogs BA-1 (288.6 nM) and BA-2 (479.2 nM), indicating a 2.2-fold and 3.6-fold increase in potency, respectively [1].

Prostate Cancer Antiproliferative Assay Allosecurinine Derivatives

Concentration-Dependent Differentiation and Apoptosis Induction in Leukemia Cells: A Unique Bimodal Mechanism

BA-3 exhibits a distinct concentration-dependent functional switch in HL-60 leukemia cells. At a low concentration of 0.1 μM, BA-3 induces differentiation toward granulocytosis, as evidenced by increased CD11b expression. At a higher concentration of 1.0 μM, BA-3 instead triggers apoptosis via the mitochondrial pathway [1]. This bimodal activity is not observed with other allosecurinine derivatives (BA-1, BA-2) or common cytotoxic agents, which typically induce only apoptosis or only differentiation, not a switch between the two based on concentration.

Leukemia Differentiation Therapy Apoptosis

Significant Reduction of Anti-Apoptotic Bcl-2 and STAT3 Protein Levels Confirms On-Target Mechanism

Western blot analysis of HL-60 cells treated with BA-3 revealed a marked reduction in the expression of key anti-apoptotic and oncogenic proteins. Treatment with 1.0 μM BA-3 for 48 hours decreased Bcl-2 protein levels by approximately 60% and STAT3/p-STAT3 levels by approximately 50% relative to untreated controls [1]. In contrast, the analog BA-1 at the same concentration and duration showed only a marginal (<20%) reduction in these proteins [1]. This confirms that BA-3's enhanced potency correlates with its superior ability to downregulate critical survival pathways.

Apoptosis STAT3 Signaling Bcl-2 Family

In Vivo Tumor Growth Inhibition in Melanoma Xenograft Model Demonstrates Therapeutic Potential

In a B16-F10 melanoma mouse xenograft model, BA-3 administered at 10 mg/kg (i.p., every 2 days) significantly inhibited tumor growth, resulting in a tumor volume approximately 45% smaller than that of the vehicle control group after 14 days of treatment [1]. While direct in vivo comparison with BA-1 or BA-2 was not reported, the in vivo activity of BA-3 aligns with its superior in vitro profile and confirms its ability to suppress tumor growth in an immunocompetent murine model [1].

Melanoma Xenograft Model In Vivo Efficacy

Optimal Research Applications for Anticancer Agent 174 Based on Evidence-Driven Differentiation


Investigating Mitochondrial Apoptosis and STAT3 Signaling in Prostate Cancer

Researchers studying androgen-independent prostate cancer (e.g., PC-3, DU-145 models) can utilize Anticancer agent 174 as a potent, sub-micromolar inhibitor of cell proliferation and a downregulator of STAT3 and Bcl-2 [1]. Its 2- to 3.6-fold greater potency over structural analogs BA-1 and BA-2 ensures robust target engagement at lower concentrations, minimizing off-target effects in mechanistic studies [1].

Studying Bimodal Differentiation and Apoptosis in Leukemia

Anticancer agent 174 is uniquely suited for experiments exploring concentration-dependent therapeutic switching in leukemia. Its ability to induce differentiation at 0.1 μM and apoptosis at 1.0 μM in HL-60 cells [1] provides a valuable tool for dissecting the molecular pathways governing cell fate decisions, a capability not offered by standard apoptosis inducers or other allosecurinine derivatives.

In Vivo Proof-of-Concept Studies for Melanoma Therapeutics

Anticancer agent 174 has demonstrated significant tumor growth inhibition in a syngeneic B16-F10 melanoma mouse model at a well-tolerated dose of 10 mg/kg [1]. This validated in vivo efficacy makes the compound a reliable starting point for preclinical development programs focused on melanoma, as well as for pharmacodynamic studies assessing mitochondrial apoptosis markers in tumor tissue [1].

Structure-Activity Relationship (SAR) Studies of Allosecurinine Derivatives

For medicinal chemistry efforts, Anticancer agent 174 serves as a benchmark for activity within the allosecurinine derivative class. Its defined IC50 values against a panel of nine cancer cell lines and its superior performance relative to analogs BA-1 and BA-2 [1] provide a clear reference point for evaluating new chemical entities designed to improve upon its potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 174

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.